

Replicating PND-1186's Anti-Metastatic Effects: A Comparative Guide

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Compound of Interest

Compound Name: PND-1186

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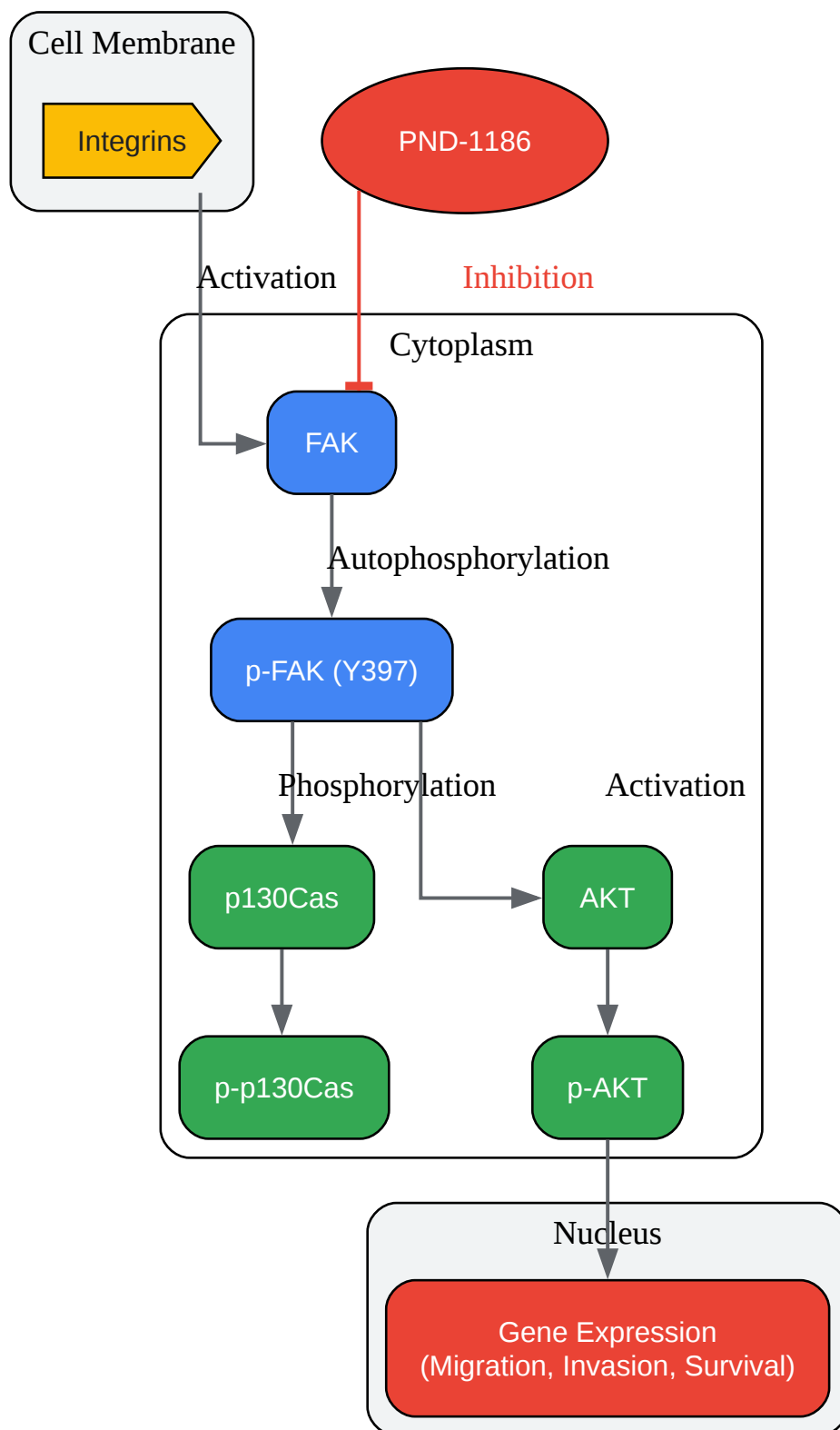
This guide provides a comprehensive overview of the published findings on **PND-1186** (also known as VS-4718), a potent and selective inhibitor of Focal Adhesion Kinase (FAK), and its effects on cancer metastasis. By summarizing key experimental data and detailing methodologies, this document serves as a resource for researchers seeking to replicate or build upon these findings.

PND-1186 has been shown to effectively decrease tumor growth and spontaneous metastasis in preclinical models of breast cancer.[1][2][3] Its mechanism of action centers on the inhibition of FAK, a non-receptor tyrosine kinase that plays a critical role in cell survival, migration, and invasion—hallmarks of metastatic progression.[1][4]

Mechanism of Action: Inhibition of the FAK Signaling Pathway

PND-1186 is a highly specific and reversible inhibitor of FAK with an in vitro IC₅₀ of 1.5 nM.[5][6][7] In cancer cells, it inhibits FAK autophosphorylation at Tyrosine 397 (Tyr-397), a key step in FAK activation.[1][5][6][7][8] This disruption of FAK signaling subsequently impacts downstream pathways, including the phosphorylation of p130Cas and the activation of AKT, which are crucial for cell motility and survival.[7][8][9] Studies have shown that **PND-1186** can inhibit FAK phosphorylation in breast carcinoma cells with an IC₅₀ of approximately 100 nM.[4][5][6][7]

Below is a diagram illustrating the targeted signaling pathway.



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PND-1186 inhibits FAK autophosphorylation, disrupting downstream signaling.

In Vitro Efficacy: Inhibition of Cell Migration and Invasion

PND-1186 has demonstrated a dose-dependent inhibition of breast cancer cell motility.^{[7][8]} Key experiments, such as the Transwell migration and invasion assays, have been used to quantify this effect.

Cell Line	Assay Type	PND-1186 Concentration	Observed Effect	Reference
MDA-MB-231 (shIGSF9)	Migration	Not specified	Abolished migration induced by IGSF9 knockdown	^[9]
MDA-MB-231 (shIGSF9)	Invasion	Not specified	Abolished invasion induced by IGSF9 knockdown	^[9]
4T1	Motility	0.1 - 1.0 μ M	Dose-dependent inhibition	^[8]

In Vivo Efficacy: Reduction of Tumor Growth and Metastasis

Oral administration of **PND-1186** has been shown to significantly inhibit tumor growth and spontaneous lung metastasis in preclinical mouse models of breast cancer.^{[1][2][3]}

Animal Model	Cancer Cell Line	PND-1186 Dosage	Administration Route	Key Findings	Reference
BALB/c nude mice	MDA-MB-231 (shIGSF9)	50 mg/kg, twice daily for 4 weeks	Oral gavage	Blocked lung metastasis promoted by IGSF9 knockdown.	[9]
BALB/c mice	4T1 (syngeneic)	150 mg/kg, twice daily	Oral gavage	Significantly inhibited tumor growth and spontaneous lung metastasis.	[1] [3]
Mice	MDA-MB-231 (with oncogenic KRAS and BRAF)	0.5 mg/ml in drinking water	Ad libitum	Prevented tumor growth and metastasis.	[1] [3]
BALB/c mice	4T1	30 mg/kg or 100 mg/kg, twice daily for 5 days	Subcutaneous injection	100 mg/kg significantly reduced final tumor weight. Both doses increased tumor apoptosis.	[5] [8]

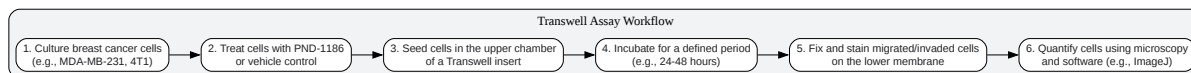
The anti-tumor effects of **PND-1186** are associated with increased apoptosis within the tumor, as evidenced by increased TUNEL staining and caspase-3 activation.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

To facilitate the replication of these findings, detailed experimental protocols are provided below.

Transwell Migration and Invasion Assay

This assay is used to assess the migratory and invasive potential of cancer cells in vitro.



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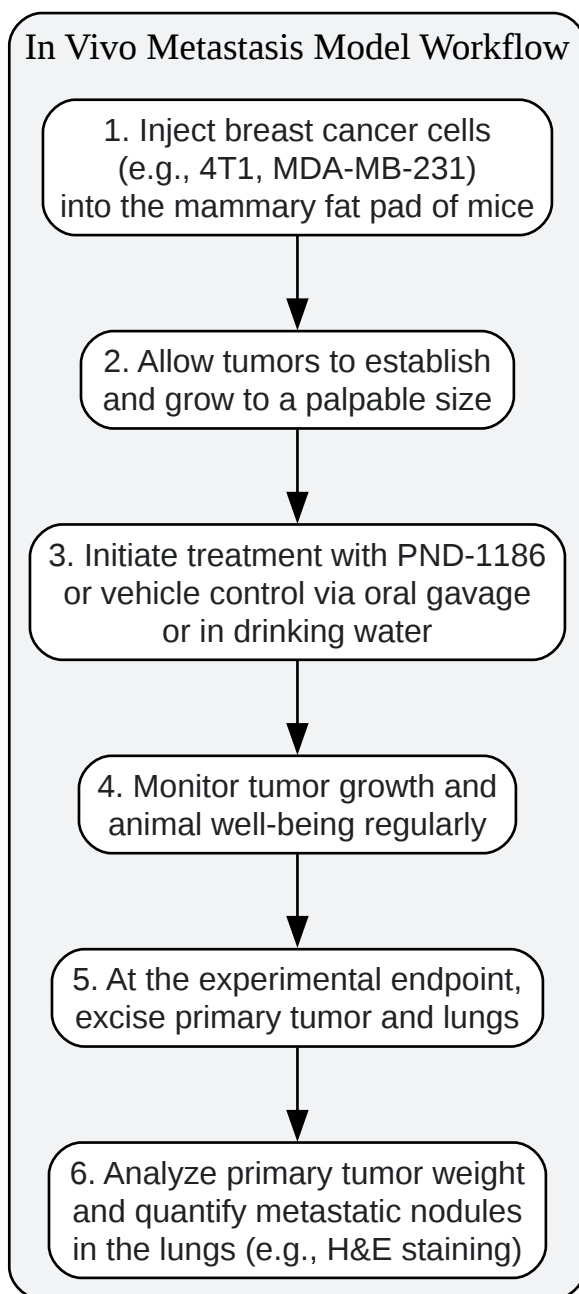
Workflow for in vitro migration and invasion assays.

Methodology:

- **Cell Preparation:** Breast cancer cells (e.g., MDA-MB-231 or 4T1) are cultured to sub-confluency.
- **Treatment:** Cells are pre-treated with various concentrations of **PND-1186** or a vehicle control for a specified duration.
- **Seeding:** A suspension of treated cells in serum-free media is added to the upper chamber of a Transwell insert (with an 8 μm pore size membrane). For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains media with a chemoattractant, such as fetal bovine serum.
- **Incubation:** The plates are incubated to allow for cell migration or invasion through the membrane.
- **Staining and Visualization:** Non-migrated cells on the upper surface of the membrane are removed. Migrated or invaded cells on the lower surface are fixed and stained (e.g., with crystal violet).
- **Quantification:** The number of migrated/invaded cells is counted in several random fields of view under a microscope.

In Vivo Orthotopic Breast Cancer Model

This model is used to evaluate the effect of **PND-1186** on primary tumor growth and spontaneous metastasis.



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Workflow for in vivo tumor growth and metastasis studies.

Methodology:

- **Cell Implantation:** Murine (e.g., 4T1) or human (e.g., MDA-MB-231) breast cancer cells are injected into the mammary fat pad of appropriate mouse strains (e.g., BALB/c for syngeneic models, or immunodeficient mice for xenografts).[9]
- **Tumor Development:** Tumors are allowed to grow to a predetermined size.
- **Treatment Administration:** Mice are randomized into treatment and control groups. **PND-1186** is administered orally (e.g., via gavage or in drinking water) at specified doses and schedules.[1][3][9]
- **Monitoring:** Tumor volume is measured regularly, and the health of the animals is monitored.
- **Endpoint Analysis:** At the conclusion of the study, mice are euthanized, and primary tumors and lungs are harvested.
- **Metastasis Quantification:** The number and size of metastatic lesions in the lungs are quantified, often through histological analysis of tissue sections stained with Hematoxylin and Eosin (H&E).[9]

Conclusion

The available data strongly support the role of **PND-1186** as an inhibitor of metastasis through the targeted inhibition of FAK. The provided experimental frameworks offer a basis for the replication and further investigation of its anti-cancer properties. Future studies could explore the efficacy of **PND-1186** in other cancer types, its potential in combination therapies, and the long-term outcomes of its administration. As a dual FAK/Pyk2 inhibitor, further research into its effects on Pyk2 may also yield valuable insights.[10]

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